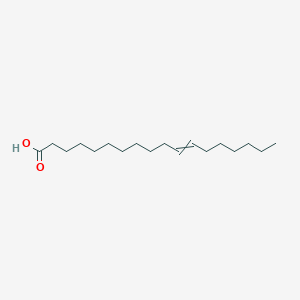
Vaccenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vaccenic acid is a natural product found in Myrmekioderma rea, Mycale laevis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Endogenous Synthesis and Health Effects
Vaccenic acid is synthesized endogenously in humans and cattle through the activity of ∆9-desaturase, with vaccenic acid serving as the substrate. This process contributes to the formation of rumenic acid, which has been associated with positive health effects. The ability to enrich bovine fat with vaccenic and rumenic acids through diet is well documented, suggesting potential dietary strategies to harness these benefits (Niwińska, 2010).
Health Benefits and Risks
The health effects of vaccenic acid are complex, with some studies indicating potential benefits while others suggest risks. Epidemiological studies have hinted at a possible association between vaccenic acid intake and increased cancer risk, yet no direct relationship with heart disease, insulin resistance, or inflammation has been established. Vaccenic acid is also a dietary precursor to conjugated linoleic acid (CLA), which may confer health benefits beyond those of CLA alone (Field et al., 2009).
Influence on Fatty Acid Content in Lamb Meat
A meta-analysis exploring the effects of slaughter weight and feeding regimen on the fatty acid content in lamb meat found that certain conditions, such as lower slaughter weights and grazing, can enhance the content of CLA and vaccenic acid in the meat, while minimizing other trans fatty acids. This suggests a dietary approach to optimizing the fatty acid profile in lamb meat for human consumption (Serra et al., 2009).
Role in Ruminant Lipid Metabolism
Rumen ciliated protozoa play a significant role in the lipid metabolism of ruminants, contributing to the initial stages of biohydrogenation that produce CLA isomers. The flow of these protozoa from the rumen to the duodenum is crucial for the production of significant amounts of CLA and vaccenic acid, highlighting the importance of understanding rumen microbiology to optimize the fatty acid composition of ruminant products (Salas et al., 2012).
Eigenschaften
Produktname |
Vaccenic acid |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
octadec-11-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
UWHZIFQPPBDJPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O |
Synonyme |
11-octadecenoic acid 11-octadecenoic acid, (E)-isomer trans-vaccenic acid vaccenic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



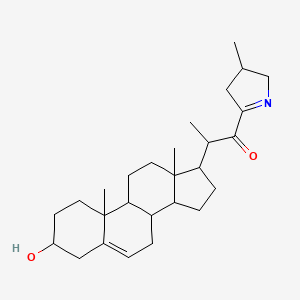
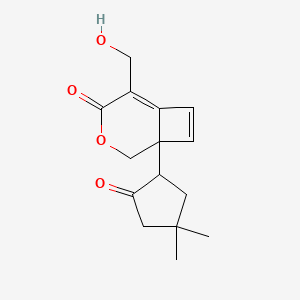
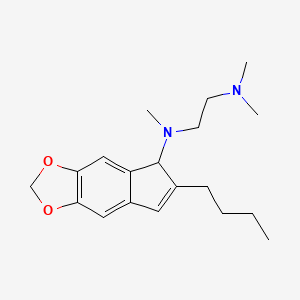
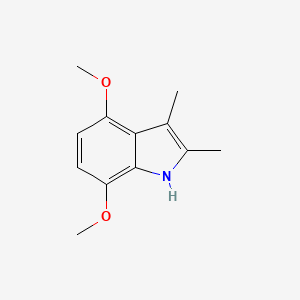
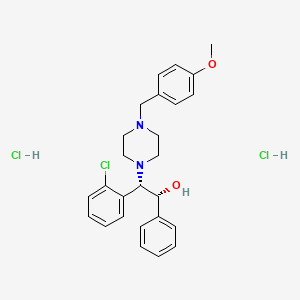
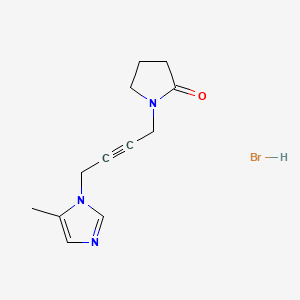
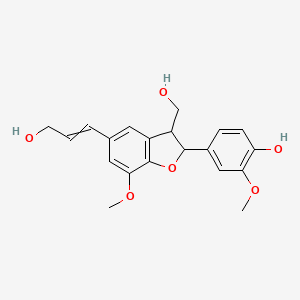
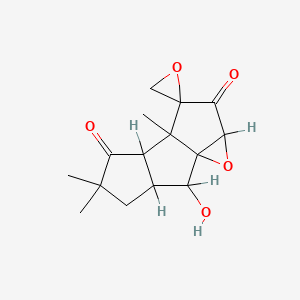
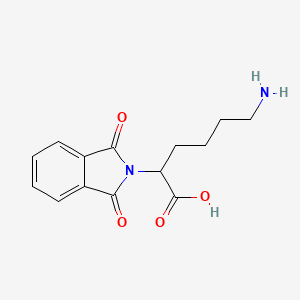
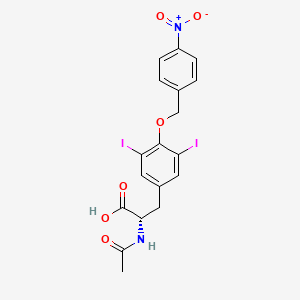
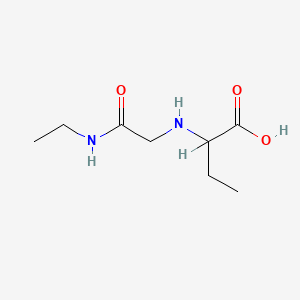
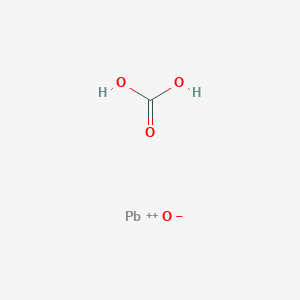
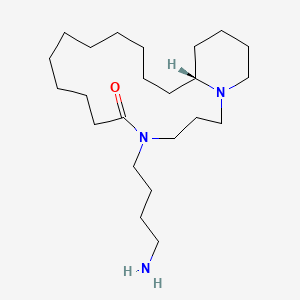
![(2S,5R,6R)-N-[6-[[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]hexyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide](/img/structure/B1196389.png)